molecular formula C11H13NO B231820 N-cyclopropyl-2-phenylacetamide

N-cyclopropyl-2-phenylacetamide

Cat. No.: B231820
M. Wt: 175.23 g/mol
InChI Key: BBHFXHDPZONCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-2-phenylacetamide (CAS: Unspecified) is a cyclopropane-containing amide derivative synthesized via the GP A reaction protocol using 2-phenylacetyl chloride and cyclopropylamine. It is obtained as a white solid with a high yield of 95% and characterized by ¹H NMR spectroscopy consistent with literature data . The compound serves as a versatile intermediate in organic synthesis, exemplified by its conversion to N-(3-iodo-1-methoxypropyl)-2-phenylacetamide (4l) through 1,3-difunctionalization, yielding 75% of the product after column chromatography . Its structural simplicity, characterized by a phenylacetamide backbone and a cyclopropylamine substituent, makes it a model compound for studying cyclopropane ring reactivity and steric/electronic effects in amide systems.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-cyclopropyl-2-phenylacetamide

InChI

InChI=1S/C11H13NO/c13-11(12-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)

InChI Key

BBHFXHDPZONCIV-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CC2=CC=CC=C2

Canonical SMILES

C1CC1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The following compounds share the N-cyclopropylamide core but differ in aromatic substituents, influencing their physicochemical and synthetic properties:

Compound Substituent Synthesis Method Yield Physical Properties Key Observations
N-Cyclopropyl-2-phenylacetamide (3l) Phenyl GP A reaction 95% White solid; Rf = 0.40 (pentanes:EtOAc 3:1) High reactivity in 1,3-difunctionalization to form 4l
N-Cyclopropyl-2-naphthamide (3m) 2-Naphthyl GP A reaction 99% White solid; IR: 1650 cm⁻¹ (C=O stretch) Enhanced steric bulk reduces solubility in polar solvents
N-Cyclopropylpivalamide (3n) Pivaloyl (tert-butyl) Literature methods Unreported Unspecified High stability due to branched alkyl group
  • Electronic Effects: The electron-withdrawing phenyl group in 3l enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attacks observed in its conversion to 4l . Stability: The pivaloyl group in 3n confers steric protection to the amide bond, likely improving metabolic stability in pharmaceutical contexts .

Derivatives with Modified N-Substituents or Backbone

Several acetamide derivatives feature alternative N-substituents or backbone modifications, as shown below:

Compound Structural Modifications Key Properties
2-[(3-Chlorophenyl)methyl-methylamino]-N-cyclopropyl-2-phenylacetamide N-Methylamino and 3-chlorophenyl groups added to the acetamide backbone Likely enhanced lipophilicity and altered receptor binding due to halogenation
2-(4-Bromophenoxy)-N-(2,3-dihydro-1H-inden-1-yl)acetamide Cyclopropyl replaced with dihydroindenyl; 4-bromophenoxy group introduced Increased aromaticity may improve π-π stacking interactions in crystal packing
  • Key Insights :
    • Biological Activity : The addition of a 3-chlorophenyl group in the first compound may mimic bioactive motifs seen in agrochemicals or pharmaceuticals, though specific data are unavailable .
    • Solubility : Replacement of the cyclopropyl group with a dihydroindenyl moiety (bulkier, rigid) could reduce aqueous solubility compared to 3l .

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